Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C12H12N2O2. It belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-1,6-naphthyridine-3-carboxylate typically involves the condensation of 2-methyl-1,6-naphthyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further improve the scalability and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine-3-carboxylic acid derivatives.
Reduction: Reduction reactions can yield naphthyridine-3-carboxylate esters with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes and bioimaging agents.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit key enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the naphthyridine ring .
Comparison with Similar Compounds
Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:
1,5-Naphthyridine: Known for its antimicrobial and anticancer properties.
1,8-Naphthyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
2,7-Naphthyridine: Exhibits unique photophysical properties and is used in materials science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .
Biological Activity
Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate is a chemical compound belonging to the naphthyridine class, characterized by its unique bicyclic structure and various functional groups that contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a lead compound in drug discovery for antimicrobial and anticancer agents.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₂N₂O₂
- Molecular Weight : 216.24 g/mol
- Structural Characteristics : The compound features an ethyl ester group, a carboxylic acid moiety at the 3-position, and a methyl group at the 2-position of the naphthyridine ring. These structural elements are crucial for its reactivity and biological interactions.
Biological Activity
This compound exhibits a range of biological activities, which can be categorized into several key areas:
Antimicrobial Activity
Research indicates that naphthyridine derivatives, including this compound, possess notable antibacterial and antifungal properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties. It may act by inhibiting key enzymes involved in cancer cell proliferation and metastasis. For example, related naphthyridine derivatives have been shown to interfere with the PI3K/AKT signaling pathway, which is critical in many cancers .
The biological activity of this compound is largely attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's .
- Receptor Interaction : It can bind to various receptors involved in cellular signaling pathways, potentially modulating their activity and influencing cellular responses.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound and related compounds:
- Antimicrobial Studies : A comparative analysis demonstrated that naphthyridine derivatives exhibited superior antibacterial activity against resistant strains compared to standard antibiotics like ciprofloxacin .
- Anticancer Activity : In vitro studies have shown that related compounds induce G1 cell cycle arrest in cancer cells by downregulating cyclin-dependent kinases (CDKs), thereby inhibiting cell proliferation .
- Neuroprotective Effects : Molecular modeling studies suggest that naphthyridine derivatives could serve as potential therapeutic agents for neurodegenerative diseases by targeting cholinergic pathways .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 2-methylpyridine-3-carboxylate | Pyridine ring with carboxylic acid | Lacks fused naphthalene structure |
Ethyl 1,6-naphthyridine-3-carboxylate | Naphthyridine structure without methyl group | Different substitution pattern affects reactivity |
Ethyl 2-methylquinoline-3-carboxylate | Quinoline ring system | Exhibits different biological activities due to structural differences |
Properties
IUPAC Name |
ethyl 2-methyl-1,6-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-3-16-12(15)10-6-9-7-13-5-4-11(9)14-8(10)2/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTMJRAYGONFAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CN=CC2=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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